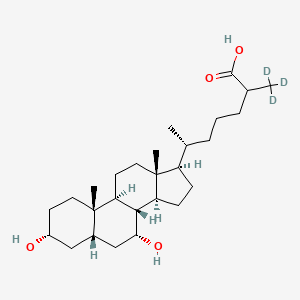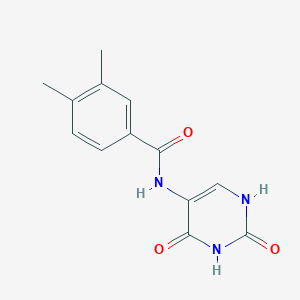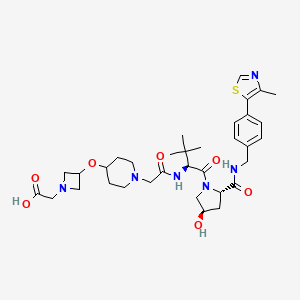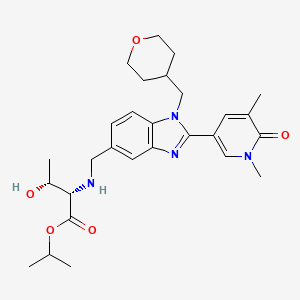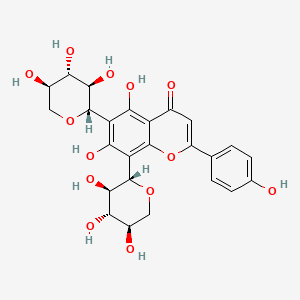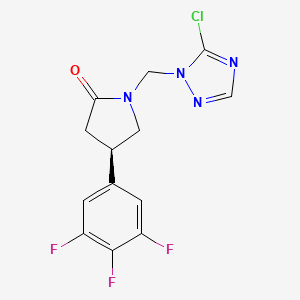
H-Tyr-Cys(1)-Asp-Glu-His-Phe-Cys(1)-Tyr-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Tyr-Cys(1)-Asp-Glu-His-Phe-Cys(1)-Tyr-OH is a synthetic peptide composed of the amino acids tyrosine, cysteine, aspartic acid, glutamic acid, histidine, phenylalanine, and cysteine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-Cys(1)-Asp-Glu-His-Phe-Cys(1)-Tyr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is added to the growing chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The peptide is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage.
Analyse Chemischer Reaktionen
Types of Reactions
H-Tyr-Cys(1)-Asp-Glu-His-Phe-Cys(1)-Tyr-OH can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds upon oxidation, leading to the formation of a cyclic peptide.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or air oxidation can be used to form disulfide bonds.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives with different protecting groups are used during SPPS to introduce substitutions.
Major Products Formed
Cyclic peptides: Formed through disulfide bond formation between cysteine residues.
Reduced peptides: Containing free thiol groups after reduction of disulfide bonds.
Peptide analogs: With substituted amino acids for altered biological activity.
Wissenschaftliche Forschungsanwendungen
H-Tyr-Cys(1)-Asp-Glu-His-Phe-Cys(1)-Tyr-OH has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding, disulfide bond formation, and peptide interactions.
Pharmacology: Investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Medical Research: Explored for its role in modulating biological pathways and its potential use in drug development.
Industry: Utilized in the development of peptide-based materials and as a component in diagnostic assays.
Wirkmechanismus
The mechanism of action of H-Tyr-Cys(1)-Asp-Glu-His-Phe-Cys(1)-Tyr-OH depends on its specific application. Generally, peptides exert their effects by binding to specific receptors or enzymes, leading to the modulation of biological pathways. The presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Tyr-Cys-Phe-Ala-Trp-Lys-Thr-Phe-Cys-OH: Another synthetic peptide with a different sequence but similar structural features.
H-Tyr-Cys-Asn: A shorter peptide with a simpler structure.
Uniqueness
H-Tyr-Cys(1)-Asp-Glu-His-Phe-Cys(1)-Tyr-OH is unique due to its specific sequence and the presence of multiple functional groups that allow for diverse chemical reactions and interactions. Its ability to form disulfide bonds adds to its stability and potential for various applications.
Eigenschaften
Molekularformel |
C48H56N10O15S2 |
|---|---|
Molekulargewicht |
1077.1 g/mol |
IUPAC-Name |
(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-13-(2-carboxyethyl)-16-(carboxymethyl)-10-(1H-imidazol-5-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C48H56N10O15S2/c49-31(16-26-6-10-29(59)11-7-26)41(65)57-37-22-74-75-23-38(47(71)56-36(48(72)73)18-27-8-12-30(60)13-9-27)58-43(67)33(17-25-4-2-1-3-5-25)53-44(68)34(19-28-21-50-24-51-28)54-42(66)32(14-15-39(61)62)52-45(69)35(20-40(63)64)55-46(37)70/h1-13,21,24,31-38,59-60H,14-20,22-23,49H2,(H,50,51)(H,52,69)(H,53,68)(H,54,66)(H,55,70)(H,56,71)(H,57,65)(H,58,67)(H,61,62)(H,63,64)(H,72,73)/t31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 |
InChI-Schlüssel |
FXIRLIREUIBHCF-QSVFAHTRSA-N |
Isomerische SMILES |
C1[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)CC3=CC=CC=C3)CC4=CN=CN4)CCC(=O)O)CC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |
Kanonische SMILES |
C1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSS1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)CC3=CC=CC=C3)CC4=CN=CN4)CCC(=O)O)CC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-[[6-(benzylamino)-9-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)purin-2-yl]amino]butanoic acid](/img/structure/B12373013.png)
